molecular formula C18H20N4O3 B2523759 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034443-12-2

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2523759
CAS No.: 2034443-12-2
M. Wt: 340.383
InChI Key: JCTAIDYJTJFWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidine-2,4-dione structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced via hydrogenation reactions using catalysts such as cobalt, ruthenium, or nickel . The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with metal catalysts (e.g., palladium, platinum).

    Substituting agents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the piperidine ring can yield piperidine derivatives with varying degrees of saturation .

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16-11-19-18(25)22(16)14-6-9-20(10-7-14)17(24)12-21-8-5-13-3-1-2-4-15(13)21/h1-5,8,14H,6-7,9-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTAIDYJTJFWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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